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Compound of Interest

Compound Name: 9-Aminononanoic acid

Cat. No.: B073249 Get Quote

Introduction

9-Aminononanoic acid (CAS No: 1120-12-3), a nine-carbon ω-amino acid, serves as a

valuable bifunctional molecule in chemical synthesis, particularly as a linker in the development

of proteolysis-targeting chimeras (PROTACs) and other bioconjugates. Its structure, featuring a

terminal primary amine and a carboxylic acid, allows for versatile chemical modifications. This

guide provides a summary of the expected spectroscopic data for 9-aminononanoic acid,

including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

data. While experimental spectra for this specific compound are not widely available in public

databases, this document outlines the predicted spectral characteristics based on its structure,

alongside generalized experimental protocols for data acquisition.

Molecular Structure and Properties
IUPAC Name: 9-aminononanoic acid[1]

Molecular Formula: C₉H₁₉NO₂[1]

Molecular Weight: 173.25 g/mol [1]

Exact Mass: 173.141579 Da[1]

Physical Form: Solid[2]

Melting Point: 115-118 °C
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework

of a molecule. The expected chemical shifts for 9-aminononanoic acid are influenced by the

terminal electronegative groups (amine and carboxylic acid).

Predicted ¹H NMR Data
The ¹H NMR spectrum of 9-aminononanoic acid is expected to show distinct signals for the

protons on the carbon adjacent to the amine group (C9), the proton on the carbon adjacent to

the carboxylic acid (C2), and the overlapping signals of the central methylene chain.

Assignment
Predicted Chemical

Shift (δ, ppm)
Multiplicity Integration

-CH₂- (C2) 2.2 - 2.4 Triplet (t) 2H

-CH₂- (C9) 2.6 - 2.8 Triplet (t) 2H

-(CH₂)₅- (C4-C8) 1.2 - 1.7 Multiplet (m) 10H

-CH₂- (C3) 1.5 - 1.7 Multiplet (m) 2H

-NH₂ Variable (Broad) Singlet (s) 2H

-COOH Variable (Broad) Singlet (s) 1H

Note: Chemical shifts are relative to Tetramethylsilane (TMS) at δ 0.0 ppm. The signals for -

NH₂ and -COOH protons are often broad and their chemical shifts are highly dependent on

solvent, concentration, and temperature.

Predicted ¹³C NMR Data
The ¹³C NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms

in the molecule. The carbons closest to the electron-withdrawing oxygen and nitrogen atoms

will appear further downfield.
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Assignment Predicted Chemical Shift (δ, ppm)

C1 (-COOH) 175 - 185

C2 33 - 36

C3 24 - 27

C4 - C7 28 - 32

C8 32 - 35

C9 (-CH₂NH₂) 40 - 45

Note: The chemical shifts of the central methylene carbons (C4-C7) are expected to be very

similar and may overlap.

Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule. The

spectrum of 9-aminononanoic acid is characterized by the vibrational frequencies of the

carboxylic acid and primary amine groups.

Vibrational Mode
Expected Frequency Range

(cm⁻¹)
Intensity

O-H Stretch (Carboxylic Acid) 2500 - 3300 Strong, Very Broad

N-H Stretch (Primary Amine) 3300 - 3500 Medium (two bands)

C-H Stretch (Aliphatic) 2850 - 2960 Strong

C=O Stretch (Carboxylic Acid) 1700 - 1725 Strong

N-H Bend (Primary Amine) 1590 - 1650 Medium to Strong

C-O Stretch (Carboxylic Acid) 1210 - 1320 Medium

O-H Bend (Carboxylic Acid) 1395 - 1440 Medium

Mass Spectrometry (MS)
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Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its

fragments, confirming the molecular weight and offering structural insights.

Parameter Value

Molecular Formula C₉H₁₉NO₂

Exact Mass 173.1416 u

Monoisotopic Mass 173.141578849 Da

Common Adducts (ESI+) [M+H]⁺: 174.1489, [M+Na]⁺: 196.1308

Common Adducts (ESI-) [M-H]⁻: 172.1343

Expected Fragmentation: Common fragmentation pathways for ω-amino acids include the loss

of water (H₂O) and formic acid (HCOOH) from the carboxylic acid terminus, and fragmentation

of the aliphatic chain.

Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for a solid

organic compound like 9-aminononanoic acid.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 9-aminononanoic acid in 0.6-0.7

mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) or Methanol-d₄) in a 5 mm

NMR tube. Sonication may be required to aid dissolution.

Instrument: A standard 400 MHz or 500 MHz NMR spectrometer.

¹H NMR Acquisition:

Experiment: Standard 1D proton experiment.

Temperature: 298 K.

Scans: 16-64 scans.
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Relaxation Delay: 1-2 seconds.

Solvent Suppression: If using D₂O, a presaturation sequence should be used to suppress

the residual H₂O signal.

¹³C NMR Acquisition:

Experiment: Proton-decoupled 1D carbon experiment (e.g., zgpg30).

Temperature: 298 K.

Scans: 1024 or more scans, as ¹³C has a low natural abundance.

Relaxation Delay: 2 seconds.

Processing: Apply Fourier transformation, phase correction, and baseline correction to the

acquired Free Induction Decay (FID). Reference the spectrum to the residual solvent signal

or an internal standard (e.g., TMS).

FTIR Spectroscopy
Sample Preparation: As a solid, the sample can be analyzed using an Attenuated Total

Reflectance (ATR) accessory. Place a small amount of the powdered sample directly onto

the ATR crystal.

Instrument: A Fourier-transform infrared spectrometer equipped with a diamond or

germanium ATR accessory.

Acquisition:

Mode: ATR.

Spectral Range: 4000 - 400 cm⁻¹.

Resolution: 4 cm⁻¹.

Scans: 16-32 scans.
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Processing: A background spectrum of the clean, empty ATR crystal should be acquired and

automatically subtracted from the sample spectrum.

Mass Spectrometry (ESI-MS)
Sample Preparation: Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a

suitable solvent such as methanol, water, or acetonitrile, often with a small amount of formic

acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to promote

ionization.

Instrument: An electrospray ionization mass spectrometer (e.g., Q-TOF, Orbitrap, or Triple

Quadrupole).

Acquisition:

Ionization Mode: Electrospray Ionization (ESI), run in both positive and negative modes.

Infusion: Introduce the sample solution directly into the source via a syringe pump at a low

flow rate (e.g., 5-10 µL/min).

Mass Range: Scan a range appropriate for the expected ions (e.g., m/z 50-500).

Source Parameters: Optimize spray voltage, capillary temperature, and gas flows for

maximum signal intensity.

Processing: The resulting mass spectrum is analyzed to identify the molecular ion and any

significant fragment ions.

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the characterization of a chemical

compound like 9-aminononanoic acid using multiple spectroscopic techniques.
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General Workflow for Spectroscopic Analysis

Preparation

Analysis

Data Output & Interpretation

Sample of
9-Aminononanoic Acid

Dissolve in
Deuterated Solvent

Prepare Dilute
Solution

Use Solid Sample
(ATR)

NMR Spectrometer
(¹H & ¹³C)

Mass Spectrometer
(ESI-MS)

FTIR Spectrometer

NMR Spectra
(Chemical Shifts,

Coupling)

Mass Spectrum
(m/z, Fragments)

IR Spectrum
(Wavenumbers)

Structure Elucidation
& Verification

Click to download full resolution via product page

Caption: Workflow for the spectroscopic characterization of 9-aminononanoic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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